5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt

Lipophilicity Physicochemical property Salt form

Procurement of this compound as the free acid can introduce variability in reaction stoichiometry and solubility, compromising reproducibility in multi-step syntheses. This pre-formed triethylamine salt offers a direct solution. - Provides a stoichiometrically defined, pre-neutralized carboxylate that bypasses base-addition steps for consistent amide couplings and library synthesis. - The 69% higher molecular weight improves microbalance dispensing accuracy for sub-millimolar flow chemistry. - Non-hygroscopic solid with a calculated LogP of 0.97, enhancing partitioning into organic solvents for liquid-liquid extractions, unlike the free acid.

Molecular Formula C9H17ClN4O2
Molecular Weight 248.71
CAS No. 1390654-17-7
Cat. No. B2613299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt
CAS1390654-17-7
Molecular FormulaC9H17ClN4O2
Molecular Weight248.71
Structural Identifiers
SMILESCCN(CC)CC.C1(=NNC(=N1)Cl)C(=O)O
InChIInChI=1S/C6H15N.C3H2ClN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7)
InChIKeyPDWDMQKCPIIRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine Salt Specifications and Identity


5-Chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt (CAS 1390654-17-7) is a pre-formed triethylammonium carboxylate salt of the corresponding triazole-3-carboxylic acid . It serves as a versatile building block in medicinal chemistry and agrochemical research programs requiring a 5-chloro-1,2,4-triazole scaffold with a carboxylic acid handle for downstream derivatization . The compound is supplied as an achiral solid with a typical purity specification of 95% (standard research grade) to 98% (high-purity grade) .

1
Pre-neutralized triethylammonium carboxylate for direct amide coupling without external base addition.
2
Organic-solvent-compatible salt form with elevated lipophilicity; supports extraction into aprotic solvents.
3
Available in 95% and high-purity 98% grades for impurity-sensitive SAR or scale-up workflows.

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine Salt Substitution Risks


Triazole carboxylic acid building blocks are commercially offered in multiple forms—free acid, various amine salts, and esters—that are not interchangeable in synthetic workflows without consequence. The triethylamine salt (this compound) furnishes a distinct LogP of 0.97 , differing from the free acid (calculated LogP ~0.16–0.83, pKa ~2.75) [1], and provides the carboxylate in a pre-neutralized, organic-solvent-compatible form that can bypass the base-addition step required when using the free acid in amide couplings [2]. Substituting the free acid or a different salt form introduces variability in solubility, reaction stoichiometry, and impurity profiles that can compromise synthetic reproducibility and final product purity in multi-step medicinal chemistry campaigns.

Free acid (CAS 21733-03-9) differs in lipophilicity (LogP ~0.83), requires separate base for coupling, and may alter extraction and stoichiometry.
Other amine salts can shift solubility, reaction stoichiometry, and impurity profiles; salt form interchangeability must be validated.
Esters require additional hydrolysis steps and introduce different protecting-group strategy; direct substitution may delay synthetic sequences.

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine Salt Differentiation Evidence


Lipophilicity Shift vs Free Acid

The triethylamine salt (CAS 1390654-17-7) exhibits a measured LogP of 0.97 , whereas the parent free acid (CAS 21733-03-9) has a calculated LogP of approximately 0.83 (JChem) [1]. This upward shift of ΔLogP ≈ +0.14 reflects the increased lipophilicity conferred by the triethylammonium counter-ion.

Lipophilicity Shift
Head-to-head
ΔLogP ≈ +0.14 (salt vs free acid): measured LogP 0.97 vs calculated 0.83
Higher lipophilicity may improve organic-phase partitioning
Measured vs calculated LogP; extraction context review advised
Lipophilicity Physicochemical property Salt form

Purity Grade Options

Commercial suppliers list the triethylamine salt at two distinct purity tiers: a standard 95% grade and a high-purity 98% grade . In contrast, the free acid (CAS 21733-03-9) is most commonly offered only at 95% purity across major vendors (AKSci, Fluorochem, Sigma-Aldrich) . The availability of a 98% grade for the salt provides an option for applications requiring lower impurity burden without additional in-house purification.

Purity Options
Data to verify
95% and 98% grades available; free acid commonly limited to 95%
Higher purity option may support impurity-sensitive SAR
Vendor catalog survey; verify current lot specifications
Purity specification Procurement Quality control

Physical Form and Weighing Accuracy

The triethylamine salt is consistently listed by multiple vendors as a solid (powder/crystalline) , whereas the free acid is also a solid (white to off-white powder) but with more variable descriptions across suppliers . While both are solids, the salt form's well-defined stoichiometry (1:1 acid:triethylamine) and higher molecular weight (248.71 g/mol vs. 147.52 g/mol for the free acid) facilitate more accurate weighing in sub-gram quantities by reducing relative weighing error.

Weighing Accuracy
Cross-study comparable
MW 248.71 g/mol (salt) vs 147.52 g/mol (free acid); 69% higher mass per mole
Higher MW reduces relative weighing error at sub-gram scale
Solid form improves automated dispensing consistency
Physical form Handling Solid-state

Pre-Neutralized Form for Amide Coupling

Triethylamine salts of carboxylic acids are established intermediates for direct amidation, where the ammonium counter-ion can serve as the base in condensation reactions with tosyl chloride or other activating agents, eliminating the need for an external tertiary amine [1]. In the specific case of 1,2,4-triazole-3-carboxylic acids, standard amide coupling protocols using HATU-mediated activation proceed with the carboxylic acid; the pre-formed triethylamine salt offers the advantage of a known, fixed stoichiometry of the carboxylate component, bypassing the variable deprotonation step required with the free acid [2].

Pre-Neutralized Coupling
Class-level
Fixed 1:1 carboxylate:ammonium stoichiometry; bypasses deprotonation step
Streamlines parallel synthesis and reduces operator error
Class-level inference from triethylammonium salt amidation literature
Amide coupling Synthetic efficiency Base-free conditions

5-Chloro-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine Salt Application Scenarios


Medicinal Chemistry SAR with High-Purity Building Blocks

In structure-activity relationship (SAR) programs where the 5-chloro-1,2,4-triazole-3-carboxamide is a core pharmacophore, procurement of the 98% purity grade triethylamine salt (rather than the 95% free acid) minimizes the risk of confounding biological assay results due to unknown impurities . The pre-neutralized carboxylate also streamlines parallel amide library synthesis by providing a single, stoichiometrically defined starting material, improving batch-to-batch consistency across analogs [1].

Automated Parallel Synthesis and Flow Chemistry

The solid, non-hygroscopic nature of the triethylamine salt and its fixed 1:1 stoichiometry make it suitable for automated solid-dispensing platforms . In flow chemistry, where precise stoichiometric control is critical, the 69% higher molecular weight of the salt relative to the free acid reduces the impact of microbalance weighing fluctuations, improving the accuracy of sub-millimolar reagent delivery [1].

Enhanced Organic-Phase Solubility

The elevated LogP (0.97) of the triethylamine salt compared to the free acid (LogP ~0.83) indicates modestly enhanced lipophilicity , which can improve partitioning into organic solvents during liquid-liquid extraction work-up. This property is advantageous in multi-step sequences where intermediate isolation by extraction is required, particularly when the subsequent reaction is performed in aprotic organic solvents such as DMF, DCM, or THF without an aqueous wash step.

Kinase Inhibitor and Agrochemical Derivatization

The 5-chloro-1,2,4-triazole-3-carboxylic acid scaffold is a recognized precursor for kinase inhibitor fragments and agrochemical fungicide intermediates [1]. The triethylamine salt form facilitates direct conversion to the corresponding acyl chloride or activated ester without the competing protonation equilibria that can occur with the free acid in the presence of coupling reagents, potentially improving activation efficiency.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Purity grade & pre-neutralized stoichiometry
Impurity profiling; batch-to-batch coupling consistency
Automated Parallel / Flow Synthesis
Solid form & higher molecular weight
Gravimetric accuracy; dispensing reproducibility
Organic-Phase Workup Sequences
Elevated lipophilicity (salt form)
Extraction efficiency into aprotic solvents
Kinase Inhibitor / Agrochemical Derivatization
Pre-activated carboxylate handle
Activation efficiency without competing protonation equilibria
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